molecular formula C9H15NO B13203626 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one

Katalognummer: B13203626
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: FAHSIZGDEZPEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of cycloheptene, featuring an amino group and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one typically involves the reaction of cycloheptene with an appropriate amine and a ketone precursor. One common method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including amination and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the cycloheptene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

2-amino-1-(cyclohepten-1-yl)ethanone

InChI

InChI=1S/C9H15NO/c10-7-9(11)8-5-3-1-2-4-6-8/h5H,1-4,6-7,10H2

InChI-Schlüssel

FAHSIZGDEZPEGI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC=C(CC1)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.